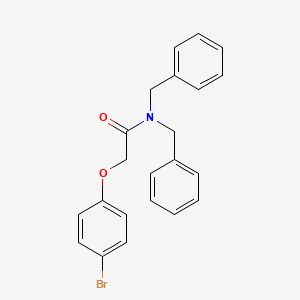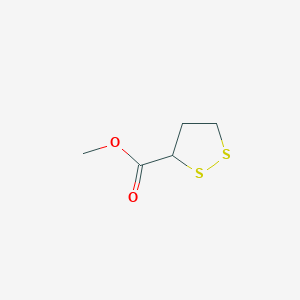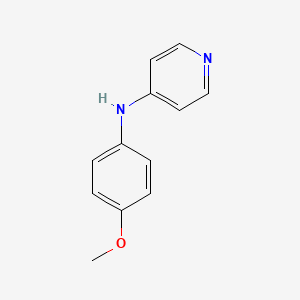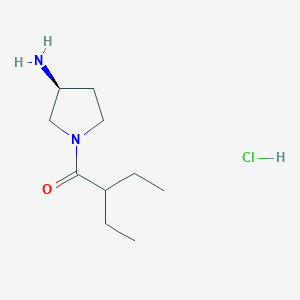![molecular formula C26H23ClF2N2O3S B2470382 3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one CAS No. 892760-66-6](/img/structure/B2470382.png)
3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23ClF2N2O3S and its molecular weight is 516.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- A study explored the chemical properties of similar compounds to develop new antimalarial drugs. This included reactions such as acylation with acyl chloride, sulfonyl chloride, and acetic anhydride, resulting in derivatives like the oxazoloquinoline, which are of interest in medicinal chemistry (Asías et al., 2003).
Structural and Molecular Analysis
- Research into similar compounds has involved examining their molecular structure through methods like crystal structure analysis, quantum chemical calculations, and molecular docking studies. These studies are crucial for understanding the potential of such compounds as cancer inhibitors (Kamaraj et al., 2021).
Application in Drug Discovery
- There's evidence of similar compounds being tested against protozoal species for potential use in treating diseases like human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. Such research highlights the potential of these compounds in developing new therapeutics (Devine et al., 2015).
Photocatalytic Applications
- A study developed a photocatalytic protocol for constructing quinolin-2(1H)-ones, which demonstrates the versatility of similar compounds in chemical synthesis processes (Zhai et al., 2022).
Spectroscopic Characterization
- Research involving compounds with similar structures includes spectroscopic characterization using techniques like FT-IR, NMR, and UV–Vis absorption. This is crucial for understanding their properties and potential applications in fields like biology and corrosion inhibition (Wazzan et al., 2016).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClF2N2O3S/c1-3-30(4-2)24-14-23-21(13-22(24)29)26(32)25(35(33,34)20-10-6-8-18(27)12-20)16-31(23)15-17-7-5-9-19(28)11-17/h5-14,16H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTSGPKKONHVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)



![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)
![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)
![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)

![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)
